synthesis of acetylacetonato dicarbonylrhodium(I)
synthesis of acetylacetonato dicarbonylrhodium(I)
An In-depth Technical Guide to the Synthesis of Acetylacetonato Dicarbonylrhodium(I)
Executive Summary
Acetylacetonato dicarbonylrhodium(I), with the chemical formula Rh(C₅H₇O₂)(CO)₂, is a cornerstone organorhodium complex widely employed as a precursor for homogeneous catalysts.[1] Its versatility in mediating critical organic transformations, including hydroformylation, carbonylation, and conjugate additions, makes it an invaluable tool in synthetic chemistry.[2][3][4][5] This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and field-proven methodologies. We will explore the mechanistic underpinnings of its formation, present a detailed and validated experimental protocol, discuss essential characterization techniques, and outline critical safety and handling procedures. The objective is to equip researchers with the expertise to reliably synthesize and utilize this pivotal catalytic precursor.
Mechanistic Rationale and Structural Principles
The , often abbreviated as Rh(acac)(CO)₂, is fundamentally a ligand substitution reaction. The most common and efficient pathway involves the treatment of dicarbonylrhodium(I) chloride dimer, [(CO)₂RhCl]₂, with an acetylacetonate source in the presence of a base.[1]
The overall reaction is represented as:
[(CO)₂RhCl]₂ + 2 Na(C₅H₇O₂) → 2 Rh(C₅H₇O₂)(CO)₂ + 2 NaCl [1]
Causality of Experimental Choices:
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Rhodium Precursor: The dicarbonylrhodium(I) chloride dimer serves as a convenient and reactive source of the Rh(I) dicarbonyl moiety. The chloride ligands are labile and readily displaced. The synthesis of this precursor typically involves passing carbon monoxide gas through a solution of rhodium(III) chloride hydrate.[6][7]
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Ligand Source: Sodium acetylacetonate (Na(acac)) is used as the source for the acetylacetonate (acac) ligand. The acetylacetonate anion is a bidentate chelating ligand, binding to the rhodium center through its two oxygen atoms. This chelation provides significant thermodynamic stability to the final complex.
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Base/Solvent System: While using the pre-formed sodium salt of acetylacetone is common, older methods employ acetylacetone directly with a weak base like barium or sodium carbonate.[6] The base's role is to deprotonate acetylacetone in situ to generate the nucleophilic acetylacetonate anion required for the substitution reaction. The choice of solvent, often a non-polar organic solvent like petroleum ether or benzene, facilitates the reaction and subsequent separation of the polar inorganic byproducts (e.g., NaCl).[1][6]
The resulting Rh(acac)(CO)₂ complex adopts a stable square planar molecular geometry, which is characteristic of d⁸ metal complexes like Rh(I).[1][8] In the solid state, these planar molecules exhibit interesting intermolecular stacking with Rh-Rh distances of approximately 326 pm, classifying it as a linear chain compound.[1]
Comprehensive Experimental Protocol
This protocol details a reliable method for the synthesis of Rh(acac)(CO)₂ from its dimeric chloride precursor.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Dicarbonylrhodium(I) chloride dimer | [(CO)₂RhCl]₂ | 388.72 | Air-sensitive; handle under inert atmosphere. |
| Sodium acetylacetonate | Na(C₅H₇O₂) | 122.09 | Hygroscopic; store in a desiccator. |
| Petroleum Ether (or Hexane) | Mixture | - | Anhydrous grade, degassed. Used as the reaction and crystallization solvent. |
| Standard Schlenk line or glovebox apparatus | - | - | For handling air-sensitive reagents. |
| Round-bottom flask with reflux condenser | - | - | |
| Magnetic stirrer and heat source | - | - | |
| Filtration apparatus (e.g., Büchner or cannula) | - | - | For separating solid byproducts. |
Step-by-Step Synthesis Procedure
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Inert Atmosphere Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen). This is crucial to prevent the oxidation of the Rh(I) species.
-
Reagent Addition: In the flask, combine dicarbonylrhodium(I) chloride dimer (e.g., 1.00 g, 2.57 mmol) and sodium acetylacetonate (e.g., 0.69 g, 5.65 mmol, ~10% excess).
-
Solvent Addition: Add approximately 50-70 mL of anhydrous, degassed petroleum ether to the flask via cannula or syringe.
-
Reaction: Gently heat the resulting suspension to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution. The reaction is typically complete within a few hours.
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Isolation of Crude Product: After cooling to room temperature, the solid byproduct (NaCl) is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of fresh petroleum ether to ensure complete recovery of the product.
-
Purification by Crystallization: The combined filtrate is concentrated under reduced pressure until the product begins to precipitate. Cooling the concentrated solution (e.g., to 0 °C or -20 °C) will promote further crystallization.
-
Final Product Collection: Collect the resulting dark green or red-green dichromatic crystals by filtration, wash with a minimal amount of cold petroleum ether, and dry under vacuum.[1][9] The product should be stored in a tightly sealed container under an inert atmosphere.[3][10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Rh(acac)(CO)₂.
Product Characterization and Validation
To ensure the identity and purity of the synthesized acetylacetonato dicarbonylrhodium(I), the following analytical methods are essential.
-
Appearance: A dark green or red/green dichromatic solid, which dissolves in solvents like acetone and benzene to form yellow solutions.[1][3][9]
-
Melting Point: The literature melting point for pure Rh(acac)(CO)₂ is in the range of 154-156 °C.[5][11] A sharp melting point within this range is a strong indicator of high purity.
-
Infrared (IR) Spectroscopy: This is a definitive technique for confirming the presence of the dicarbonyl moiety. The complex exhibits two strong and sharp ν(CO) stretching bands in the region of approximately 2085 cm⁻¹ and 2015 cm⁻¹. The positions of these bands are sensitive to the electronic environment of the rhodium center and confirm the successful ligand substitution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the acetylacetonate ligand: a singlet for the methine proton (-CH=) and a singlet for the two equivalent methyl groups (-CH₃).
-
¹³C NMR: Resonances corresponding to the carbonyl ligands, as well as the methyl, methine, and quaternary carbons of the acac ligand, will be observed.
-
Critical Safety and Handling Protocols
Working with rhodium carbonyl complexes requires strict adherence to safety protocols due to the potential toxicity of heavy metals and the hazards associated with the reagents.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
Rhodium Compounds: May be harmful if swallowed or inhaled.[14] Avoid creating dust.[12] While metallic rhodium is relatively inert, its compounds should be handled with care as their toxicological properties are not always fully investigated.[12]
-
Organic Solvents: Petroleum ether and other organic solvents are flammable. Ensure all potential ignition sources are removed from the work area.[10][13]
-
-
Storage: The final product, Rh(acac)(CO)₂, should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to maintain its integrity.[3][10]
-
Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains.[15]
References
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- Acetylacetonato(dicarbonyl)rhodium( I ) - ResearchGate. (n.d.).
- (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9 - Sigma-Aldrich. (n.d.).
- CN103709201A - Preparation method of acetylacetonato dicarbonylrhodium, and olefin hydroformylation method - Google Patents. (n.d.).
- CN103709201B - A kind of preparation method of rhodium dicarbonyl acetylacetonate and the method for olefin hydroformylation - Google Patents. (n.d.).
- (Acetylacetonato)dicarbonylrhodium(I) 98 14874-82-9. (n.d.).
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- Synthesis of Carboxylic Acids from Saccharides, CO2, and H2 | ACS Catalysis. (2023, May 31).
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- (Acetylacetonato) dicarbonylrhodium(I). (n.d.).
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- platinum metals refinery - Implats. (n.d.).
- RHODIUM CAS NO 7440-16-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- Safety Data Sheet - Nanoscale Research Facility. (2015, August 5).
- Scheme 2. Synthesis of rhodium(I) catalyst [Rh(CO) 2 I 2] (1) via different routes. - ResearchGate. (n.d.).
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